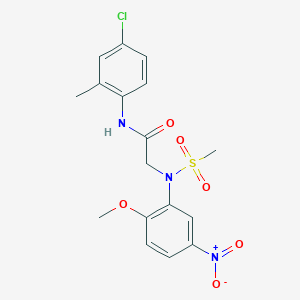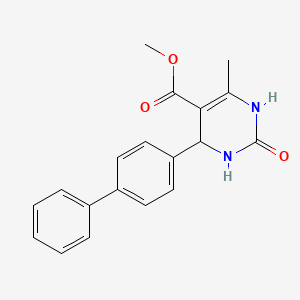![molecular formula C25H17N3O2 B4966157 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide, also known as PBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBB is a synthetic compound that belongs to the family of benzoxazole derivatives.
作用机制
The mechanism of action of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of CK2 and induces apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid beta peptides.
实验室实验的优点和局限性
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential direction is the synthesis of this compound derivatives with improved solubility and bioavailability. This compound could also be further studied for its potential applications in the treatment of neurodegenerative diseases and as an antitumor agent. Finally, the mechanism of action of this compound could be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. It can be synthesized relatively easily and has been studied for its potential use as a fluorescent probe, ligand, antitumor agent, and selective inhibitor of protein kinase CK2. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound-based fluorescent probes, synthesis of this compound derivatives, and further study of its mechanism of action.
合成方法
The synthesis of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide involves the reaction of 2-aminopyridine with 5-chloro-2-fluorobenzoic acid in the presence of a base to form the intermediate compound. The intermediate compound reacts with 4-biphenylcarboxylic acid to produce this compound. The yield of this compound is relatively high, and the purity can be improved through recrystallization.
科学研究应用
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and silver. This compound has also been used as a ligand in the synthesis of coordination polymers and metal-organic frameworks. In addition, this compound has been studied for its potential use as an antitumor agent and as a selective inhibitor of protein kinase CK2.
属性
IUPAC Name |
4-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-24(19-10-8-18(9-11-19)17-5-2-1-3-6-17)27-21-12-13-23-22(15-21)28-25(30-23)20-7-4-14-26-16-20/h1-16H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOAZNDJKISRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)

![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)


![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)

![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
